Product packaging for 5-Ethyl-2-(trifluoromethyl)pyridine(Cat. No.:CAS No. 1030632-94-0)

5-Ethyl-2-(trifluoromethyl)pyridine

Cat. No.: B3075459
CAS No.: 1030632-94-0
M. Wt: 175.15 g/mol
InChI Key: SMZCIFQBUAWRNQ-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylpyridines in Advanced Chemical Synthesis

The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring to create trifluoromethylpyridines (TFMPs) has a profound impact on the molecule's physicochemical properties, making them highly significant in advanced chemical synthesis. jst.go.jp The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, which can dramatically alter a molecule's reactivity, metabolic stability, and ability to permeate biological membranes. jst.go.jpnih.gov These modifications are particularly valuable in the design of new agrochemicals and pharmaceuticals. nih.govresearchoutreach.org

The first synthesis of a trifluoromethylpyridine was reported in 1947, and since then, the unique properties conferred by the CF₃ group have been widely exploited. jst.go.jp In the agrochemical industry, for instance, over half of the pesticides launched in the last two decades contain fluorine, with a significant portion of these being trifluoromethyl compounds. nih.gov The presence of the TFMP moiety can enhance the biological activity of a compound compared to its non-fluorinated analogues. nih.gov This has led to the development of numerous successful herbicides, insecticides, and fungicides. nih.govacs.org In medicinal chemistry, the TFMP scaffold is increasingly incorporated into drug candidates to improve their efficacy and pharmacokinetic profiles. nih.govresearchoutreach.org

Evolution of Research on Substituted Pyridine Scaffolds

The study of substituted pyridine scaffolds has a rich history, dating back to the isolation of pyridine from picoline in 1846. nih.govrsc.org Early research focused on understanding the fundamental reactivity of the pyridine ring and developing methods for its synthesis and functionalization. A significant milestone was the development of condensation reactions, such as the Chichibabin synthesis, which allows for the efficient construction of the pyridine ring from simple aldehydes and ammonia (B1221849). wikipedia.org

Over the decades, research has evolved from the synthesis of simple alkylpyridines to the creation of highly complex, multi-substituted pyridine derivatives. chemrxiv.org This progression has been driven by the increasing demand for sophisticated molecules with tailored properties for specific applications. In recent years, there has been a strong focus on developing novel synthetic strategies to access highly functionalized pyridine scaffolds that are prevalent in biologically active natural products and pharmaceuticals. chemrxiv.org The development of new catalytic methods and the use of advanced building blocks have enabled chemists to synthesize a vast diversity of pyridine-based compounds with unprecedented efficiency and selectivity. researchgate.netchemrxiv.org This ongoing evolution continues to expand the role of substituted pyridines in various fields of chemical science.

Scope and Research Context of 5-Ethyl-2-(trifluoromethyl)pyridine

The compound this compound is a specific substituted pyridine that has garnered interest as an intermediate in the synthesis of specialized chemicals, particularly within the agrochemical sector. google.comgoogleapis.com The combination of the ethyl group at the 5-position and the trifluoromethyl group at the 2-position creates a unique electronic and steric profile. The trifluoromethyl group, as a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring, while the ethyl group provides a lipophilic handle that can be important for biological activity.

Research on this compound is often situated within the broader context of developing new pesticides. google.com For example, it is a known precursor to compounds like 5-(1-(S-methylsulfonimidoyl)ethyl)-2-(trifluoromethyl)pyridine, a chemical transformation product with potential applications in pest management. herts.ac.uk The synthesis of this compound itself is an area of active investigation, with a focus on developing efficient and high-yield processes. These methods often involve the cyclization of complex acyclic precursors. google.comgoogleapis.com The study of this particular molecule highlights the ongoing effort to create novel substituted pyridines with specific functionalities designed to meet the demands of modern chemical industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F3N B3075459 5-Ethyl-2-(trifluoromethyl)pyridine CAS No. 1030632-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZCIFQBUAWRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020180
Record name 5-Ethyl-2-(trifluoromethyl)pyridin
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Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030632-94-0
Record name 5-Ethyl-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030632-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-(trifluoromethyl)pyridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 5 Ethyl 2 Trifluoromethyl Pyridine

Functionalization of the Ethyl Moiety

While specific studies on the functionalization of the ethyl group of 5-Ethyl-2-(trifluoromethyl)pyridine are not extensively detailed in the reviewed literature, the reactivity can be inferred from established transformations of other alkylpyridines. The ethyl group's methylene (B1212753) position is benzylic-like, making it susceptible to oxidation and halogenation reactions.

Oxidation: Similar to other ethylpyridine derivatives, the ethyl moiety can be oxidized to an acetyl group or, under more forceful conditions, to a carboxylic acid. Electrochemical oxidation or the use of strong chemical oxidants like potassium permanganate (B83412) (KMnO₄) or nitric acid are common methods for such transformations, though the latter may require harsh conditions such as elevated temperatures and pressures rsc.org. The reaction would likely proceed via a carbinol intermediate, which is then further oxidized.

Halogenation: Radical halogenation at the benzylic position of the ethyl group is a plausible transformation, typically initiated by light or a radical initiator using reagents like N-bromosuccinimide (NBS). This would yield 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine, a versatile intermediate for further nucleophilic substitution reactions at the side chain.

Reactions Involving the Trifluoromethyl Group

One of the primary reactions of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid. This transformation is typically challenging and requires a highly acidic medium. A mixture of fuming sulfuric acid (oleum) and boric acid has been shown to be effective for the hydrolysis of trifluoromethyl groups on triarylphosphines to their corresponding carboxylic acids nih.govrsc.orgsemanticscholar.org. This method could potentially be applied to convert this compound into 5-ethylpyridine-2-carboxylic acid, with the protonation of the pyridine (B92270) nitrogen protecting the molecule from oxidation under these strongly acidic conditions semanticscholar.org.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The electronic properties of the pyridine ring in this compound are significantly influenced by both the ring nitrogen and the C-2 trifluoromethyl substituent, which are both strongly electron-withdrawing.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. This deactivation is further intensified by the powerful electron-withdrawing CF₃ group. Electrophilic attack, if forced to occur, would be directed to the C-3 or C-5 positions, which are meta to the deactivating nitrogen and trifluoromethyl group. Reactions like nitration or halogenation typically require severe conditions, such as high temperatures and strongly acidic media, and often result in low yields nih.govgoogle.comyoutube.comrsc.org. Activating the ring by forming the corresponding pyridine N-oxide can facilitate electrophilic substitution, altering the regioselectivity, but this also introduces additional synthetic steps scripps.edursc.org.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring, amplified by the CF₃ group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (C-2 and C-6) rsc.orgnih.govnih.gov. For SNAr to occur, a good leaving group, such as a halogen, must be present on the ring. In a hypothetical derivative like 6-chloro-5-ethyl-2-(trifluoromethyl)pyridine, the chlorine atom at the C-6 position would be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds via a stable Meisenheimer intermediate, which is stabilized by the electronegative nitrogen atom and the CF₃ group. Studies on similar systems, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, confirm the facility of nucleophilic substitution at positions activated by electron-withdrawing groups chemicalbook.com.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, it must first be functionalized with a leaving group, typically a halogen like bromine or chlorine, at one of the ring positions. Halogenated derivatives serve as key substrates for widely used transformations such as the Suzuki–Miyaura and Buchwald–Hartwig reactions.

The Suzuki–Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base nih.govtcichemicals.comnih.gov. A substrate such as 3-bromo- (B131339) or 5-bromo-2-ethyl-(trifluoromethyl)pyridine would be a suitable candidate for this reaction. The reactivity of the halide is generally I > Br > Cl tcichemicals.com. Due to the electron-deficient nature of the pyridine ring, even aryl chlorides can be effective coupling partners tcichemicals.com. The reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Below is a table of representative conditions for Suzuki-Miyaura reactions on analogous bromopyridine substrates.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventConditionsYieldReference
3,5-(bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Tri(tert-butyl)phosphineKFDioxane80 °C, 16 h82% nih.gov
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O / DMF60 °C, 12 h85% nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane / H₂OMicrowave, 120 °C, 40 min89% nih.gov
2-Amino-5-chloropyridine3-Pyridyl boronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane100 °C- rsc.org

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds wikipedia.orgepa.govorganic-chemistry.orglibretexts.org. This reaction is highly valuable for synthesizing aryl amines from precursors like halo-5-ethyl-2-(trifluoromethyl)pyridine. The choice of ligand for the palladium catalyst is crucial and often depends on the nature of the amine (primary, secondary, or other N-nucleophiles) and the aryl halide wikipedia.orglibretexts.org. Sterically hindered phosphine (B1218219) ligands are commonly employed.

The table below presents typical conditions for Buchwald-Hartwig amination reactions involving related heteroaryl halides.

Aryl Halide SubstrateAmineCatalyst / LigandBaseSolventConditionsYieldReference
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80 °C, 4 h60% chemspider.com
Aryl ChloridesPrimary AminesPd(OAc)₂ / CyPF-tBu (JosiPhos)---High rug.nl
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux, 6 h94% tcichemicals.com
2-ChloropyridineCyclohexylaminePd(OAc)₂ / MorDalPhosK₃PO₄Water100 °C, 18 h98% researchgate.net

Heterocyclic Annulation and Ring Expansion Reactions

Heterocyclic Annulation: Annulation reactions involve the construction of a new ring onto an existing one. For this compound, this could involve reactions that use the pyridine ring as a building block. One approach involves the activation of the corresponding pyridine N-oxide. For example, treatment of a pyridine N-oxide with triflic anhydride (B1165640) can activate the ring for double nucleophilic addition, leading to intermediates that can undergo iodolactonization to form fused ring systems like tetrahydrofuro[3,2-b]pyridines researchgate.net. Palladium-catalyzed annulation through C-H bond activation is another modern strategy for constructing fused heterocycles rsc.org.

Ring Expansion Reactions: Pyridine derivatives can undergo skeletal rearrangements to form seven-membered rings (azepines). These reactions often proceed through photochemical pathways or are mediated by specific reagents. For instance, visible-light-mediated dearomative ring expansion of aromatic N-ylides, which can be formed from the parent pyridine, provides a route to functionalized azepines researchgate.net. Another method involves an iodine-mediated expansion of the pyridine ring to construct the azepine core nih.gov. These methods offer a pathway to expand the six-membered ring of this compound into a seven-membered heterocyclic system, opening up access to a different area of chemical space researchgate.net.

Formation of Reactive Intermediates and Synthon Development

The development of synthetic methodologies for trifluoromethylpyridine (TFMP) derivatives is crucial for their application in agrochemicals and pharmaceuticals. nih.gov While specific studies on the formation of reactive intermediates directly from this compound are not extensively detailed in available literature, the broader class of 5-substituted-2-(trifluoromethyl)pyridines serves as a valuable framework for understanding its potential reactivity and utility as a synthon.

Key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are widely used in the synthesis of various commercial products. nih.govjst.go.jp These compounds are typically synthesized from 3-picoline through chlorination and fluorination processes. nih.gov The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This inherent reactivity allows these compounds to serve as versatile synthons, or building blocks, for more complex molecules.

The synthesis of TFMP derivatives can be broadly categorized into two main approaches:

Modification of a Pre-existing Pyridine Ring: This involves the direct introduction of a trifluoromethyl group or other functional groups onto a pyridine scaffold. For instance, the chlorine/fluorine exchange using a trichloromethylpyridine is a common method. nih.gov

Construction of the Pyridine Ring: This approach utilizes a trifluoromethyl-containing building block in a cyclocondensation reaction to form the pyridine ring. nih.govresearchoutreach.org

These methodologies underscore the potential of this compound to be transformed into various reactive intermediates, which can then be used to construct a diverse range of functionalized molecules. The ethyl group at the 5-position can also be a site for further chemical modification, adding to the compound's versatility as a synthon.

Table 1: Key Intermediates in Trifluoromethylpyridine Synthesis

IntermediateCommon NameKey Applications
2-chloro-5-(trifluoromethyl)pyridine2,5-CTFSynthesis of herbicides like fluazifop-butyl. nih.govjst.go.jp
2,3-dichloro-5-(trifluoromethyl)pyridine2,3,5-DCTFProduction of insecticides and fungicides. researchoutreach.orgresearchoutreach.org

Reductive Amination Reactions with Borane (B79455) Complexes

Reductive amination is a fundamental transformation in organic synthesis for the formation of carbon-nitrogen bonds. While there is a significant body of research on the use of borane complexes in these reactions, the direct involvement of this compound as a substrate or catalyst is not prominently featured in the scientific literature.

Instead, a closely related compound, 5-ethyl-2-methylpyridine (B142974) borane (PEMB) , is recognized as a useful reagent for the reductive amination of aldehydes and ketones. researchgate.netacsgcipr.org PEMB is a stable, liquid amine borane complex that serves as an effective and mild reducing agent. researchgate.netacsgcipr.orgpurdue.edu Its stability and ease of handling make it a favorable alternative to other borane complexes like pyridine borane, which has a limited shelf life. acsgcipr.org

The general mechanism of reductive amination involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced by the borane complex to the corresponding amine. researchgate.net

Table 2: Comparison of Pyridine-based Borane Complexes for Reductive Amination

Borane ComplexPhysical StateKey FeaturesReference
Pyridine borane---Limited shelf life, decomposes above 54 °C. acsgcipr.org
2-Picoline boraneLow-melting solidMore stable than pyridine borane, easy to handle on a pilot scale. acsgcipr.org
5-Ethyl-2-methylpyridine borane (PEMB)LiquidStable, high flashpoint, suitable for large-scale applications. researchgate.netacsgcipr.orgpurdue.edu

It is important to note the distinction between this compound, the subject of this article, and 5-ethyl-2-methylpyridine borane, the reagent used in reductive amination. The former has a trifluoromethyl group, which is strongly electron-withdrawing, while the latter has a methyl group and is complexed with borane. jst.go.jp This structural difference significantly alters their chemical properties and applications. Further research would be necessary to explore the potential of this compound or its borane complex in reductive amination reactions.

Mechanistic Investigations of Reactions Involving 5 Ethyl 2 Trifluoromethyl Pyridine and Its Analogs

Elucidation of Pyridine (B92270) Ring Formation Mechanisms (e.g., Beyer-Chichibabin, Kröhnke Reaction)

The construction of the pyridine ring is a fundamental process in organic synthesis. Several named reactions provide access to substituted pyridines, with the Beyer-Chichibabin and Kröhnke reactions being notable examples. While direct mechanistic studies on the synthesis of 5-Ethyl-2-(trifluoromethyl)pyridine via these specific named reactions are not extensively documented, the general mechanisms for these reactions provide a framework for understanding how such a molecule could be synthesized.

The Beyer-Chichibabin reaction is a condensation reaction that typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form a pyridine ring. acs.org The mechanism generally proceeds through a series of aldol-type condensations and Michael additions, followed by cyclization and aromatization. For the synthesis of a molecule like this compound, this would likely involve precursors containing the ethyl and trifluoromethyl groups.

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines. nih.gov It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net The mechanism begins with the formation of a Michael adduct, which then undergoes tautomerization to a 1,5-dicarbonyl compound. nih.gov Subsequent reaction with ammonia, cyclization, and dehydration leads to the aromatic pyridine ring. nih.gov A multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, suggesting a plausible route for analogs of the target molecule. researchgate.net

ReactionKey ReactantsGeneral MechanismRef.
Beyer-Chichibabin Aldehydes/Ketones, AmmoniaAldol condensation, Michael addition, cyclization, aromatization acs.org
Kröhnke α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonia sourceMichael addition, tautomerization, cyclization, dehydration nih.govresearchgate.net

Mechanistic Pathways of C–H Functionalization

Direct C–H functionalization of pyridines is a highly sought-after transformation as it offers a more atom-economical approach to modifying the pyridine core. nih.gov The electron-deficient nature of the pyridine ring, particularly when substituted with an electron-withdrawing group like trifluoromethyl, influences the regioselectivity of these reactions.

Mechanistic pathways for C–H functionalization of pyridines and their analogs can be broadly categorized. One common pathway involves radical addition , such as in the Minisci reaction, where a nucleophilic radical attacks the protonated pyridine ring. researchgate.net The regioselectivity of such reactions can be influenced by the electronic properties of the substituents on the pyridine ring. researchgate.net

Another significant pathway involves the use of a directing group to achieve regioselective C-H activation. For instance, a directing group at the 4-position of a pyridine ring has been used to facilitate C-H trifluoromethylation at the ortho-position (formally the 3-position). researchgate.net The mechanism often involves the formation of a metallacyclic intermediate.

Recent advancements have also demonstrated pH-dependent, site-switchable C-H functionalization of pyridines. By forming oxazino pyridine intermediates, it is possible to achieve meta-selective functionalization under certain conditions, and then switch to para-selective functionalization by changing to acidic conditions. organic-chemistry.org

A novel approach for the 3-position-selective C–H trifluoromethylation of pyridine rings involves nucleophilic activation through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. nih.govresearchgate.net Mechanistic studies have indicated the formation of N-silyl enamine and trifluoromethylated enamine intermediates in this process. nih.govresearchgate.net

Studies on Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis and functionalization of substituted pyridines. Transition metal catalysts, in particular, have been extensively studied for their ability to facilitate a wide range of transformations.

For the introduction of a trifluoromethyl group, palladium-catalyzed cross-coupling reactions are common. The catalytic cycle for such reactions, for instance, the trifluoromethylation of aryl chlorides, is presumed to involve a Pd(0)/Pd(II) cycle. The use of highly hindered phosphine (B1218219) ligands can facilitate the reductive elimination step, which is often crucial for the success of the reaction.

Copper-catalyzed reactions are also prevalent. For example, a copper-catalyzed monofluoromethylation of aryl iodides has been described, where the (2-pyridyl)sulfonyl moiety is important for the catalysis. researchgate.net The mechanism for copper-catalyzed decarboxylative fluoroalkylation is thought to involve the formation of a highly electrophilic species from a Togni's reagent in the presence of the copper catalyst. researchgate.net

Photoredox catalysis has emerged as a powerful tool for trifluoromethylation. In a study using cyclometalated Pt(II) complexes, mechanistic investigations provided evidence for an oxidative quenching pathway in the catalytic cycle. jst.go.jp

The functionalization of pyridines can also be achieved through silylium (B1239981) catalysis. Density functional theory (DFT) calculations have been used to elucidate the catalytic cycles, demonstrating the role of the catalyst in activating the pyridine ring. rsc.org

Catalyst TypeExample ReactionKey Mechanistic FeatureRef.
Palladium Trifluoromethylation of aryl chloridesPd(0)/Pd(II) catalytic cycle researchgate.net
Copper Monofluoromethylation of aryl iodidesImportance of a directing group for catalysis researchgate.net
Platinum (photoredox) Trifluoromethylation of heteroarenesOxidative quenching pathway jst.go.jp
Silylium Functionalization of N-heterocyclesActivation of the pyridine ring by the catalyst rsc.org

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving pyridines. DFT calculations allow for the study of reaction intermediates and transition states that may be difficult to observe experimentally.

For instance, DFT studies on the nucleophilic substitution of pyridine at an unsaturated carbon center have helped to characterize the nature of the transition state's orbitals. rsc.org These calculations can predict reaction barriers and provide insights into the factors controlling reactivity.

In the context of C-H functionalization, DFT calculations have been employed to understand the regioselectivity of reactions. For example, in the silylium-catalyzed functionalization of pyridines, DFT has unveiled the detailed mechanism and the origins of selectivity. rsc.org

Computational studies have also been applied to understand catalytic cycles. DFT calculations on the mechanism of water reduction catalyzed by molecular complexes containing pyridine ligands have elucidated the elementary steps of the reaction, such as electron transfer and proton-coupled electron transfer. researchgate.net Furthermore, DFT has been used to investigate the energetics of pyridine substitution in metal complexes. acs.org

Analysis of Regioselectivity and Stereoselectivity in Synthesis

Achieving high regioselectivity and stereoselectivity is a primary goal in the synthesis of complex molecules like this compound. The substituents on the pyridine ring and the reaction conditions play a crucial role in determining the outcome of a reaction.

Regioselectivity in the functionalization of pyridines is heavily influenced by the electronic nature of the ring. The electron-withdrawing trifluoromethyl group at the 2-position deactivates the ring towards electrophilic attack and directs nucleophilic attack primarily to the 4- and 6-positions. The ethyl group at the 5-position is a weak electron-donating group. The interplay of these electronic effects, along with steric factors, will govern the regioselectivity of further functionalization. For example, in radical functionalization, the regiochemical outcome can often be predicted based on the electronic and steric properties of the substituents. researchgate.net A highly regioselective direct C-H trifluoromethylation of pyridine has been achieved using an N-methylpyridine quaternary ammonium activation strategy, which directs the trifluoromethyl group to specific positions. nih.gov

Stereoselectivity becomes important when a new chiral center is created during the reaction. For example, the stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. mdpi.com This methodology has been applied to the synthesis of natural products. mdpi.com Catalytic asymmetric dearomatization of pyridines is another powerful strategy for the stereoselective synthesis of partially hydrogenated pyridines and pyridones. The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5-Ethyl-2-(trifluoromethyl)pyridine, offering precise insights into the hydrogen, carbon, and fluorine atomic environments.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling patterns of protons provide a map of the molecule's hydrogen framework. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl group.

The three protons on the pyridine ring are chemically non-equivalent and should appear as a set of coupled signals in the aromatic region of the spectrum. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (Pyridine)7.8 - 8.0dd (doublet of doublets)~8.2, 2.4
H-4 (Pyridine)7.6 - 7.8d (doublet)~8.2
H-6 (Pyridine)8.6 - 8.8d (doublet)~2.4
-CH₂- (Ethyl)2.7 - 2.9q (quartet)~7.6
-CH₃ (Ethyl)1.2 - 1.4t (triplet)~7.6

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display eight distinct signals, corresponding to the five carbons of the pyridine ring, the two carbons of the ethyl substituent, and the single carbon of the trifluoromethyl group.

A key feature is the signal for the trifluoromethyl (CF₃) carbon, which appears as a quartet due to coupling with the three attached fluorine atoms (¹JCF). The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the ethyl and trifluoromethyl substituents. For comparison, the CF₃ carbon in the related compound 2-(trifluoromethyl)pyridine (B1195222) appears as a quartet at approximately 123.8 ppm with a large coupling constant (J = 271 Hz). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-2 (Pyridine)148 - 152q (quartet)(²JCF) ~35
C-3 (Pyridine)136 - 139s (singlet)-
C-4 (Pyridine)120 - 123s (singlet)-
C-5 (Pyridine)133 - 136s (singlet)-
C-6 (Pyridine)150 - 153s (singlet)-
-CF₃122 - 125q (quartet)(¹JCF) ~272
-CH₂- (Ethyl)25 - 28s (singlet)-
-CH₃ (Ethyl)14 - 16s (singlet)-

¹⁹F NMR is a highly sensitive and specific technique for characterizing fluorinated compounds. nih.govnih.gov For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier. In structurally similar compounds like 5-Nitro-2-(trifluoromethyl)pyridine, the ¹⁹F signal appears at approximately -62.4 ppm. rsc.org Similarly, the signal for 2-(trifluoromethyl)pyridine is found at -62.77 ppm. rsc.org This suggests the chemical shift for this compound would be in a comparable range.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-62 to -63s (singlet)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. These include C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic ethyl group, C=C and C=N stretching vibrations within the aromatic ring, and, most notably, very strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchPyridine Ring3050 - 3150Medium
Aliphatic C-H StretchEthyl Group2850 - 3000Medium
Aromatic C=C & C=N StretchPyridine Ring1450 - 1600Medium-Strong
C-F StretchTrifluoromethyl1100 - 1350Strong

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₈H₈F₃N, which corresponds to an exact mass of approximately 175.0609 Da. chemsrc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 175. Under electron ionization (EI), the molecule would also undergo predictable fragmentation, such as the loss of a methyl radical ([M-15]⁺) or an ethyl radical ([M-29]⁺), providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₈H₈F₃N by matching the experimentally measured exact mass to the calculated theoretical mass (175.0609 Da). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, the HRMS analysis of the related compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) confirmed its formula C₇H₆NOF₃ with a found mass of 177.0403 against a calculated mass of 177.0401. rsc.org

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This technique provides unequivocal proof of structure and offers insights into intermolecular interactions that govern the crystal packing.

While a specific crystallographic study for "this compound" is not publicly available, the principles of the technique can be discussed in the context of related pyridine derivatives. For a suitable single crystal of the compound, X-ray diffraction analysis would yield key crystallographic parameters. These parameters would define the unit cell dimensions and the symmetry of the crystal lattice.

For related meso-ionic derivatives of s-triazolo[4,3-a]pyridine, X-ray analysis has been crucial in unambiguously assigning their molecular structures. rsc.org Similarly, for metal complexes containing a trifluoromethyl group, X-ray crystallography has been used to reveal detailed structural information, including bond lengths and angles of the trifluoromethyl moiety. nih.govmdpi.com Based on these related studies, a hypothetical table of the kind of data that would be obtained for "this compound" is presented below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.123
b (Å) 10.456
c (Å) 12.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1087.5
Z 4
Density (calculated) (g/cm³) 1.345
R-factor < 0.05

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. High-performance liquid chromatography (HPLC) is a particularly powerful technique for non-volatile compounds like "this compound".

HPLC is a cornerstone for the analysis of pyridine derivatives. helixchrom.comhelixchrom.com For "this compound," reversed-phase HPLC would be a common method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

While specific application notes for "this compound" are not detailed in the public domain, general methods for pyridine analysis can be adapted. sielc.comsielc.com A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a buffer like ammonium (B1175870) acetate (B1210297) to ensure good peak shape. thermofisher.com Detection is commonly achieved using a UV detector, as the pyridine ring is a chromophore. sielc.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~5-10 min (estimated)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like "this compound," the primary absorptions are due to π → π* and n → π* transitions of the pyridine ring.

The UV-Vis spectrum of pyridine in an acidic mobile phase typically shows absorption maxima around 202 nm and 254 nm. sielc.com The substitution pattern on the pyridine ring influences the position and intensity of these absorption bands. The ethyl group, being an electron-donating group, and the trifluoromethyl group, a strong electron-withdrawing group, will both affect the energy of the molecular orbitals and thus the absorption wavelengths. Studies on substituted pyridine 1-oxides have shown how different substituents impact the UV absorption spectra. acs.org The interaction of pyridine with different chemical environments, such as solvents or acid sites on catalysts, can also be monitored by changes in the UV-Vis spectrum. rsc.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol

Transition Expected λmax (nm)
π → π* ~210-230
π → π* (secondary) ~260-280
n → π* ~270-290 (often a shoulder)

Electrochemical Techniques for Redox Properties

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox behavior of molecules, providing information on their oxidation and reduction potentials.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. This technique can reveal the potentials at which a compound undergoes oxidation or reduction and can provide insights into the stability of the resulting redox species.

Table 4: Postulated Cyclic Voltammetry Data for this compound

Parameter Predicted Value (vs. Ag/AgCl)
Reduction Potential (Epc) -1.0 to -1.5 V
Oxidation Potential (Epa) > +1.5 V (likely irreversible)
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate

Computational and Theoretical Studies on 5 Ethyl 2 Trifluoromethyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

Optimized Molecular Geometries and Electronic Structures

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 5-Ethyl-2-(trifluoromethyl)pyridine, this calculation would yield precise values for bond lengths, bond angles, and dihedral angles.

The expected optimized geometry would feature a planar pyridine (B92270) ring. The ethyl and trifluoromethyl groups, being substituents on this ring, would have their own rotational conformations. The C-C bond lengths within the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-F bond lengths in the trifluoromethyl group and the C-C and C-H bond lengths in the ethyl group would be consistent with standard values for these types of bonds. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethyl group would likely induce slight distortions in the pyridine ring's geometry and electron distribution compared to unsubstituted pyridine.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
Bond Lengths (Å)
C-C (ring)~1.39 - 1.40
C-N (ring)~1.33 - 1.34
C-CF3~1.49
C-F~1.34
C-C (ethyl)~1.53
C-H (ethyl)~1.09
Bond Angles (°) **
C-N-C (ring)~117
C-C-C (ring)~120
C-C-N (ring)~123
C-C-CF3~121
F-C-F~107
C-C-C (ethyl)~112
Dihedral Angles (°) **
C-C-C-H (ethyl)~60 / 180

Note: The values in this table are illustrative and represent typical ranges for similar molecular fragments. Actual values would need to be calculated using DFT.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

For this compound, the electron-withdrawing trifluoromethyl group would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating ethyl group would raise their energies. The net effect on the HOMO-LUMO gap would depend on the interplay of these electronic influences. A DFT calculation would precisely determine these energy levels and the resulting gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (Illustrative) (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These are estimated energy ranges. Precise values are dependent on the level of theory and basis set used in the DFT calculation.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential around this substituent. Conversely, the hydrogen atoms of the ethyl group and the pyridine ring would exhibit positive potential. This information is crucial for predicting how the molecule might interact with other molecules, such as in solvent interactions or binding to a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation of molecules. The calculated shifts are often compared with experimental data to confirm the proposed structure. For this compound, DFT would predict distinct chemical shifts for the different protons and carbons in the molecule, influenced by the electronic environment created by the ethyl and trifluoromethyl substituents.

IR Spectroscopy: DFT can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These calculated frequencies can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring stretching, and C-F stretching.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value (Illustrative)
¹H NMRChemical Shift (ppm)Aromatic H: 7.0-8.5; Ethyl CH₂: ~2.7; Ethyl CH₃: ~1.2
¹³C NMRChemical Shift (ppm)Aromatic C: 120-160; CF₃: ~123 (quartet); Ethyl CH₂: ~25; Ethyl CH₃: ~15
IRVibrational Frequency (cm⁻¹)C-H (aromatic): ~3100; C-H (aliphatic): ~2900-3000; C=C/C=N (ring): ~1400-1600; C-F: ~1100-1300

Note: These are general predictions. Actual values would require specific DFT calculations and may vary depending on the solvent and theoretical method.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Beyond FMO analysis, DFT can be used to calculate a range of quantum chemical descriptors that provide quantitative measures of a molecule's reactivity and interaction potential.

Ionization Potential and Electron Affinity

Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopman's theorem, the IP can be approximated as the negative of the HOMO energy (-E_HOMO). A lower ionization potential indicates that the molecule is more easily oxidized.

Electron Affinity (EA): The electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (-E_LUMO). A higher electron affinity suggests the molecule is more likely to accept an electron and be reduced.

For this compound, the electron-withdrawing nature of the trifluoromethyl group would be expected to increase the ionization potential and electron affinity compared to unsubstituted pyridine, making it more resistant to oxidation and more susceptible to reduction. The ethyl group would have the opposite, albeit weaker, effect.

Table 4: Illustrative Quantum Chemical Descriptors for this compound

DescriptorPredicted Value (Illustrative) (eV)
Ionization Potential (IP)6.5 to 7.5
Electron Affinity (EA)0.5 to 1.5

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in DFT that describe a molecule's resistance to change in its electron distribution. researchgate.net Hardness is a measure of the molecule's stability and resistance to charge transfer, while softness indicates its polarizability and reactivity. researchgate.netacs.org These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Specifically, hardness and softness are defined as:

Hardness (η) = (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

A large HOMO-LUMO energy gap corresponds to high hardness and low softness, which is characteristic of a stable, less reactive molecule. researchgate.net Conversely, a small energy gap suggests low hardness and high softness, implying higher chemical reactivity and polarizability. nih.gov

While specific DFT studies calculating the chemical hardness and softness for this compound were not available, studies on related trifluoromethyl-containing heterocyclic compounds provide valuable context. For instance, a comparative DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) (ATFT) and its analogues demonstrated that the introduction of a trifluoromethyl group influences these reactivity descriptors. acs.org The study calculated the chemical hardness (η) of ATFT to be 4.31302 eV and the global softness (S) to be 0.23186 eV⁻¹, indicating its potential reactivity. acs.org Such computational approaches could be readily applied to this compound to quantify its kinetic stability and reactivity profile.

Table 1: Global Reactivity Descriptors of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole Data calculated at the B3LYP/6-311++G(d,p) level. acs.org

DescriptorValue
Chemical Hardness (η)4.31302 eV
Global Softness (S)0.23186 eV⁻¹
Electronegativity (χ)4.71152 eV

Electronegativity

Electronegativity (χ), within the framework of DFT, is defined as the negative of the chemical potential (μ) and represents the ability of a molecule to attract electrons. acs.org It is calculated from the HOMO and LUMO energies using the following equation:

Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2

This global reactivity descriptor is crucial for understanding charge transfer in chemical reactions. nih.gov For the related compound 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the electronegativity was calculated to be 4.71152 eV. acs.org This value helps in comparing its electron-accepting capability with other molecules. A similar DFT calculation for this compound would elucidate its electrophilic or nucleophilic nature, which is critical for predicting its behavior in chemical synthesis and biological interactions.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and telecommunications. journaleras.com Computational methods, particularly DFT, are instrumental in predicting the NLO properties of novel organic molecules. Key parameters include the molecular electronic dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β). journaleras.comjournaleras.com

A quantum computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), a derivative of the target compound, revealed its potential as an excellent NLO material. journaleras.com Using DFT calculations with the B3LYP and HSEH1PBE functionals combined with the 6-311+G(d,p) basis set, researchers determined its NLO parameters. journaleras.comjournaleras.com

The first-order hyperpolarizability (β) is the primary indicator of a molecule's NLO response. The calculated β value for 5-(trifluoromethyl)pyridine-2-thiol was found to be approximately eight times greater than that of urea (B33335), a standard reference material for NLO studies. journaleras.com This significant enhancement is attributed to the intramolecular charge transfer facilitated by the pyridine ring and the electron-withdrawing trifluoromethyl group. The study also noted that the β value was higher than that previously reported for 5-bromo-2-(trifluoromethyl)pyridine, suggesting that the thiol group contributes more effectively to the NLO properties in this molecular framework. journaleras.com

Table 2: Calculated NLO Properties of 5-(Trifluoromethyl)pyridine-2-thiol Units are converted from atomic units (a.u.) to standard units. journaleras.com

ParameterB3LYP/6-311+G(d,p)HSEH1PBE/6-311+G(d,p)
Dipole Moment (μ)3.2356 D3.2023 D
Mean Polarizability (α)13.92 x 10⁻²⁴ esu13.12 x 10⁻²⁴ esu
First Hyperpolarizability (β)29.89 x 10⁻³¹ esu28.18 x 10⁻³¹ esu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. While experimental techniques like NMR spectroscopy provide valuable data, computational methods can offer a more detailed picture of the conformational landscape. researchgate.net DFT calculations can be used to determine the relative energies of different conformers and identify the most stable geometries. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by providing insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly powerful for studying how flexible molecules like pyridine derivatives behave in different environments, such as in solution or when interacting with biological macromolecules. nih.gov

For instance, MD simulations have been employed to study new pyridine-based agonists for Protein Kinase C (PKC). nih.gov These simulations, performed using software like Gromacs, can model the ligand's interaction with a cell membrane, analyzing its orientation and the formation of hydrogen bonds with lipids and water. nih.gov This information is crucial for understanding how the molecule approaches its protein target. Although a specific MD simulation for this compound was not found, these studies on related pyridine derivatives demonstrate a robust methodology for evaluating their dynamic behavior and interactions, which is a critical step in drug design and materials science. nih.gov

Computational Assessment of Biological Activity and Receptor Interactions

Computational methods are integral to modern drug discovery for predicting the biological activity of new compounds and elucidating their interactions with protein targets. This process often begins with molecular docking, a technique that predicts the preferred binding orientation of a ligand to a receptor. nih.govmdpi.com

Following docking, MD simulations can provide a more refined and dynamic view of the ligand-receptor complex. nih.gov By simulating the movement of atoms over time, MD can reveal the stability of binding poses, the role of water molecules, and conformational changes in the protein upon ligand binding. chapman.edu

The trifluoromethylpyridine motif is a key structural component in many active agrochemical and pharmaceutical ingredients. nih.gov Computational studies on related pyridine derivatives have been used to guide their development. For example, an integrated approach combining molecular docking and MD simulations was used to develop novel pyridine-based PKC agonists. nih.gov The simulations helped to filter candidates from a virtual library by predicting their dynamic behavior in a membrane environment, thereby reducing the number of false positives from docking studies alone. nih.gov Similarly, docking and MD simulations have been used to study inhibitors for other protein targets. mdpi.com These computational assessments provide a mechanistic understanding of how trifluoromethylpyridine derivatives interact with their biological targets, guiding the synthesis and optimization of more potent and selective compounds. nih.govnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them valuable starting points for drug discovery campaigns. nih.gov The pyridine (B92270) nucleus is widely regarded as such a scaffold. nih.govnih.govfda.gov The value of the 5-Ethyl-2-(trifluoromethyl)pyridine structure, in particular, is amplified by the specific properties of its substituents.

The trifluoromethyl (CF3) group is a critical tool in modern medicinal chemistry. mdpi.comscilit.com Its inclusion in a drug candidate can offer several advantages:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. mdpi.com

Enhanced Binding Affinity : As a potent electron-withdrawing group, the CF3 moiety can alter the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and other electrostatic interactions with a target protein. mdpi.comacs.org

Increased Lipophilicity : The CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and reach its site of action. nih.govmdpi.com

The ethyl group at the 5-position provides a non-polar, hydrophobic feature. This can be crucial for fitting into specific hydrophobic pockets within a protein's active site, thereby increasing binding selectivity and potency. The combination of the electron-withdrawing CF3 group and the hydrophobic ethyl group on the versatile pyridine ring creates a scaffold with a desirable balance of properties for developing novel therapeutic agents.

Development of Therapeutic Agents

The 2-(trifluoromethyl)pyridine (B1195222) framework is a key component in several clinically significant drugs and investigational compounds across various disease areas.

Anti-HIV Agents (e.g., Tipranavir)

The fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of protease inhibitors. Tipranavir is a non-peptidic HIV-1 protease inhibitor used in combination with ritonavir (B1064) for treating HIV infections, particularly in patients with resistance to other protease inhibitors. scilit.com The chemical structure of Tipranavir features a pivotal 5-(trifluoromethyl)pyridine-2-sulfonamide moiety. This part of the molecule is crucial for its mechanism of action, where it binds to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thus halting the maturation of new, infectious virions. scilit.comdrugbank.com The trifluoromethyl-substituted pyridine ring plays a key role in establishing the binding interactions necessary for potent inhibition.

Anti-Cancer and Anti-Tumor Compounds (e.g., Enasidenib)

Derivatives of trifluoromethylpyridine are integral to modern oncology, as demonstrated by the anti-cancer agent Enasidenib (brand name Idhifa). wikipedia.org Enasidenib is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme and is used to treat relapsed or refractory acute myeloid leukemia (AML) in patients with a specific mutation in the IDH2 gene. wikipedia.orgdrugbank.commedchemexpress.com

The molecular structure of Enasidenib is notable for containing two trifluoromethylpyridine units:

A 6-(trifluoromethyl)pyridin-2-yl group

A 2-(trifluoromethyl)pyridin-4-yl group nih.govdrugbank.com

These moieties are critical for the drug's function as a selective, reversible inhibitor of the mutated IDH2 enzyme. medchemexpress.com By blocking the abnormal activity of mutant IDH2, Enasidenib helps to restore normal hematopoietic differentiation, offering a targeted therapy for this specific subset of AML patients. drugbank.com

Table 1: Enasidenib Structural and Target Information

Feature Description
Drug Name Enasidenib
Mechanism of Action Inhibitor of mutant Isocitrate Dehydrogenase 2 (IDH2)
Indication Relapsed or refractory Acute Myeloid Leukemia (AML) with IDH2 mutations
Key Structural Moieties 6-(trifluoromethyl)pyridin-2-yl, 2-(trifluoromethyl)pyridin-4-yl

Anti-Infective Agents (e.g., PqsR Inhibitors)

The rise of antibiotic resistance has spurred the development of novel anti-infective strategies that target bacterial virulence rather than growth. One such target is the Pseudomonas aeruginosa quorum sensing system, which controls the expression of virulence factors. The transcriptional regulator PqsR is a key component of this system. mdpi.com

Research has led to the discovery of potent PqsR inhibitors that feature a trifluoromethylpyridine headgroup . nih.gov X-ray crystallography has revealed that this moiety binds within the ligand-binding domain of the PqsR protein. nih.gov By blocking this site, these compounds act as inverse agonists, preventing PqsR from activating the genes responsible for producing virulence factors like pyocyanin (B1662382) and for forming biofilms. nih.govresearchgate.net This approach, known as pathoblocking, offers a promising alternative to traditional antibiotics for combating P. aeruginosa infections. nih.gov

Neurological Disorder Research (e.g., β-secretase (BACE) Inhibitors for Alzheimer's Disease)

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it initiates the production of the amyloid-β (Aβ) peptides that form plaques in the brain. nih.gov The development of small molecule BACE1 inhibitors that can cross the blood-brain barrier is a major goal in this field.

The trifluoromethyl group has been incorporated into the design of BACE1 inhibitors to enhance their properties. For instance, medicinal chemistry efforts have produced potent inhibitors based on a 6-CF3 dihydrothiazine scaffold. nih.gov In one series of compounds, a lead structure, N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide, demonstrated robust Aβ reduction in preclinical models. nih.gov The trifluoromethyl group was critical for achieving a good balance of potency, metabolic stability, and reduced off-target effects. nih.gov This highlights the value of the CF3-substituted heterocyclic scaffolds in designing drugs for complex neurological disorders.

Anti-Inflammatory and Analgesic Compounds

The search for new anti-inflammatory agents with improved efficacy and safety profiles is ongoing. Research has shown that heterocyclic compounds containing the trifluoromethyl group can exhibit significant anti-inflammatory properties.

One study investigated a series of 5-trifluoromethyl-Δ²-pyrazoline and 3-trifluoromethylpyrazole derivatives. Many of these compounds displayed potent anti-inflammatory activity in preclinical models, with the most effective ones being the 3-trifluoromethylpyrazoles. nih.gov Molecular modeling studies suggest that these compounds may exert their effects by binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. nih.gov While not direct derivatives of this compound, these findings underscore the potential of the trifluoromethyl-heterocycle combination in the design of novel anti-inflammatory drugs.

Pharmacokinetic and Metabolic Stability Enhancements by Trifluoromethylation

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy for improving its metabolic stability and pharmacokinetic profile. mdpi.comresearchgate.net The high strength of the carbon-fluorine bond (C-F) renders the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, which is a common route of drug metabolism. mdpi.comresearchgate.net

Replacing a metabolically vulnerable group, such as a methyl (-CH3) or hydrogen atom, with a -CF3 group can effectively block these metabolic "hotspots". mdpi.com This modification prevents or significantly reduces the rate of metabolic breakdown, which can lead to several advantageous pharmacokinetic outcomes:

Increased Half-life: By resisting metabolism, the drug remains in circulation for a longer period, increasing its biological half-life. mdpi.com

Enhanced Bioavailability: Reduced first-pass metabolism in the liver allows a greater proportion of the administered dose to reach systemic circulation.

Improved Lipophilicity: The trifluoromethyl group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate biological membranes and improve its absorption and distribution. mdpi.comresearchgate.net

Research has demonstrated the practical benefits of this strategy. For example, studies on picornavirus inhibitors showed that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring provided a "global protective effect" against hepatic metabolism. nih.gov The methyl-containing compound produced 18 metabolic products in a monkey liver microsomal assay, whereas its trifluoromethyl counterpart yielded only two minor products. nih.gov Similarly, in the development of PI3Kδ inhibitors, the conversion of a methyl group on a pyridine moiety to a trifluoromethyl group resulted in a five-fold increase in potency and led to a compound with good metabolic stability. nih.gov The strong electron-withdrawing nature of the -CF3 group also contributes to these effects by altering the electronic properties of the parent molecule, further influencing its interaction with metabolic enzymes. researchgate.netjst.go.jp

Table 1: Impact of Trifluoromethylation on Pharmacokinetic Properties

Pharmacokinetic ParameterEffect of Trifluoromethyl (-CF3) SubstitutionRationaleReference
Metabolic Stability IncreasedThe C-F bond is very strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Blocks metabolic hotspots. mdpi.comresearchgate.net
Lipophilicity IncreasedThe -CF3 group is more lipophilic than -H or -CH3, which can improve membrane permeability. mdpi.comresearchgate.net
Biological Half-life IncreasedReduced rate of metabolism leads to a longer duration of action in the body. mdpi.com
Bioavailability Potentially IncreasedDecreased first-pass metabolism allows more of the drug to reach systemic circulation. researchgate.net
Receptor Binding Can be EnhancedThe -CF3 group can form favorable interactions (e.g., with Leu324, Leu396, and His479 in RORγt) within the target's binding pocket. benthamdirect.comingentaconnect.com

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Pyridines

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For trifluoromethylated pyridines, SAR studies explore how changes to the molecule's structure affect its biological activity. The trifluoromethyl group itself is a key determinant of activity in many cases.

Several SAR studies have highlighted the importance of the trifluoromethyl group for biological activity:

RORγt Inverse Agonists: In a series of 6-(trifluoromethyl)pyridine derivatives designed as RORγt inverse agonists, the interaction of the -CF3 group with specific amino acid residues (Leu324, Leu396, and His479) was found to be critical for potent binding and inhibitory activity. benthamdirect.comingentaconnect.com The most active compound in this series, W14, exhibited an IC50 of 7.5 nM. benthamdirect.comingentaconnect.com

Influenza A Virus Inhibitors: For a series of inhibitors targeting influenza nucleoprotein, the trifluoromethyl group was essential for antiviral activity. Its steric bulk was found to rotate an adjacent phenyl ring out of coplanarity with the pyridine ring, a necessary conformation for binding. acs.org The replacement of even a single fluorine atom from the -CF3 group with hydrogen resulted in a complete loss of activity. acs.org

AP-1 and NF-κB Inhibitors: In SAR studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, the trifluoromethyl group at the 4-position of the pyrimidine (B1678525) ring was a key feature for inhibitory activity. researchgate.net

These studies underscore that the trifluoromethyl group is not merely a passive substituent for blocking metabolism but an active pharmacophoric element. Its electronic properties, size, and ability to form specific interactions like halogen bonds contribute directly to the molecule's affinity for its biological target. mdpi.com

Table 2: Summary of SAR Findings for Trifluoromethylated Pyridines and Related Heterocycles

Compound ClassKey SAR FindingsImpact on ActivityReference
6-(Trifluoromethyl)pyridine Derivatives The -CF3 group interacts with key residues (Leu324, Leu396, His479) in the RORγt binding site.Essential for high-potency inverse agonist activity. benthamdirect.comingentaconnect.com
Influenza Nucleoprotein Inhibitors The steric bulk of the -CF3 group forces a conformational change necessary for binding. Replacing F with H in the -CF3 group abolishes activity.Crucial for maintaining the active conformation and antiviral potency. acs.org
5-HT Uptake Inhibitors A -CF3 group in the para-position of a phenolic ring attached to the core structure increased potency.6-fold increase in potency compared to the non-fluorinated analog. mdpi.com
4-(Trifluoromethyl)pyrimidine Derivatives The -CF3 group on the pyrimidine ring is a key structural feature for inhibiting AP-1 and NF-κB.Essential for inhibitory function. researchgate.net

Applications in Agrochemical Research

Development of Crop Protection Products

The development of novel crop protection agents is an ongoing necessity to address challenges such as pest resistance and the need for more environmentally benign solutions. bohrium.com Trifluoromethylpyridine derivatives are integral to this process, serving as key building blocks in the synthesis of a range of pesticides. nih.govjst.go.jp The strategic inclusion of the trifluoromethyl group on the pyridine (B92270) ring can enhance the efficacy and selectivity of the resulting agrochemical. researchoutreach.org

Herbicidal Agents

Several commercially significant herbicides are synthesized using trifluoromethylpyridine intermediates. These compounds are crucial for controlling a wide range of weeds in various crops. nih.gov

Fluazifop-butyl: A selective herbicide used to control grass weeds. Its synthesis has historically involved intermediates derived from 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). researchoutreach.org

Pyroxsulam: This herbicide is effective against key weeds in cereal crops. nih.gov Its synthesis involves the use of a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.govresearchgate.net The pyridine analogues were found to be less injurious to wheat compared to their phenyl counterparts. nih.govjst.go.jp

Dithiopyr (B166099) and Thiazopyr (B54509): These herbicides are primarily used for pre-emergence and early post-emergence weed control in turf and ornamentals. nih.govjst.go.jp Their synthesis starts with a cyclocondensation reaction using a trifluoromethyl-containing building block, ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govjst.go.jpjst.go.jp

Table 1: Herbicidal Agents Derived from Trifluoromethylpyridine Intermediates

HerbicidePrimary UseKey Trifluoromethylpyridine Intermediate/Substructure
Fluazifop-butylSelective grass weed control2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) derived intermediates
PyroxsulamWeed control in cereal crops2-methoxy-4-(trifluoromethyl)pyridine
DithiopyrPre- and early post-emergence weed control in turf/ornamentalsEthyl 4,4,4-trifluoro-3-oxobutanoate
ThiazopyrPre-emergence weed control with long residual activityEthyl 4,4,4-trifluoro-3-oxobutanoate

The herbicidal activity of these compounds stems from their ability to disrupt essential biological processes in susceptible plants.

ACCase Inhibition: Herbicides like Fluazifop-butyl belong to the aryloxyphenoxypropionate (FOP) class, which are known inhibitors of acetyl-CoA carboxylase (ACCase). scielo.brresearchgate.net This enzyme is critical for fatty acid biosynthesis. By blocking ACCase, these herbicides prevent the formation of lipids, leading to a loss of cell membrane integrity and ultimately plant death. scielo.br

Microtubulin Assembly Inhibition: Dithiopyr and Thiazopyr are classified as Group 3 herbicides. nih.govjst.go.jp Their mode of action involves the inhibition of microtubulin formation, which is essential for cell division. This disruption of mitosis leads to stunted root growth and eventual plant death. nih.govjst.go.jpnih.gov

Insecticidal Agents

The trifluoromethylpyridine scaffold is also a key component in the synthesis of several modern insecticides.

Sulfoxaflor: A novel insecticide effective against sap-feeding pests. jst.go.jp The synthesis of Sulfoxaflor utilizes intermediates derived from trifluoromethylpyridines. google.comresearchgate.net

Chlorfluazuron: This insect growth regulator belongs to the benzoylurea (B1208200) class of insecticides. nih.gov Its synthesis employs 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) as a starting material. nih.govgoogle.com

Pyridalyl: An insecticide with a unique mode of action, synthesized using a trifluoromethylpyridine building block. researchoutreach.org

Fluopyram: While primarily known as a fungicide and nematicide, Fluopyram also exhibits insecticidal properties. Its synthesis involves the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. lew.rodoaj.org

Table 2: Insecticidal Agents Synthesized with Trifluoromethylpyridine Intermediates

InsecticideClass/Primary UseKey Trifluoromethylpyridine Intermediate
SulfoxaflorSulfoximine/Sap-feeding pestsTrifluoromethylpyridine derivatives
ChlorfluazuronBenzoylurea/Insect Growth Regulator2,3-dichloro-5-(trifluoromethyl)pyridine
PyridalylInsecticideTrifluoromethylpyridine building blocks
FluopyramBenzamide/Fungicide, Nematicide, Insecticide2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

These insecticides target specific physiological processes in insects.

Chitin Synthesis Inhibition: Chlorfluazuron acts by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton. nih.govnih.govslideshare.net This disruption of the molting process is lethal to insect larvae. nih.gov

Central Nervous System Activity: Sulfoxaflor targets the central nervous system of insects, leading to paralysis and death. jst.go.jp

Fungicidal Agents

The trifluoromethylpyridine structure is also found in effective fungicides used to combat various plant diseases.

Fluazinam: A broad-spectrum fungicide. researchoutreach.org Its synthesis involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride. chemicalbook.comgoogle.comgoogle.com The presence of the trifluoromethyl-substituted pyridine was found to be crucial for its high fungicidal activity. researchoutreach.org

Fluopicolide: A fungicide used to control oomycete diseases. While the specific use of 5-ethyl-2-(trifluoromethyl)pyridine is not detailed, the synthesis of related compounds often involves trifluoromethylpyridine intermediates.

Fluopyram: This versatile compound is a potent fungicide and nematicide that acts as a succinate (B1194679) dehydrogenase inhibitor (SDHI), disrupting mitochondrial respiration in fungi. lew.ro Its synthesis relies on a key trifluoromethylpyridine intermediate. lew.rodoaj.orggoogle.comgoogle.compatsnap.com

Table 3: Fungicidal Agents Containing the Trifluoromethylpyridine Moiety

FungicidePrimary UseKey Trifluoromethylpyridine Intermediate
FluazinamBroad-spectrum fungicide2-amino-3-chloro-5-trifluoromethylpyridine
FluopicolideControl of oomycete diseasesTrifluoromethylpyridine intermediates
FluopyramFungicide and nematicide (SDHI)2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Enhancements in Biological Activity and Environmental Stability

The incorporation of the trifluoromethyl group into the pyridine ring of pesticide molecules offers several advantages.

Enhanced Biological Activity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the molecule, often leading to stronger binding to the target site and thus enhanced biological activity. researchgate.netbohrium.com

Increased Stability: The carbon-fluorine bond is exceptionally strong, which contributes to the metabolic and chemical stability of the pesticide. researchgate.netnih.govacs.org This can result in longer residual activity in the field, providing more extended crop protection. researchoutreach.orgscielo.br However, this stability can also lead to increased persistence in the environment, a factor that requires careful consideration in the development and use of these compounds. acs.orgacs.org

Applications in Materials Science Research

Synthesis of Fluorinated Heterocycles with Enhanced Durability

The incorporation of fluorine into heterocyclic compounds is a well-established strategy for enhancing their durability and other physicochemical properties. mdpi.commdpi.com Fluorinated heterocycles often exhibit increased metabolic stability, thermal stability, and resistance to chemical degradation. mdpi.com Trifluoromethylpyridines are key building blocks in the synthesis of more complex fluorinated heterocyclic systems. nih.govrsc.org

While direct research on the use of 5-Ethyl-2-(trifluoromethyl)pyridine for creating heterocycles with enhanced durability is not extensively documented in publicly available literature, the general principles of TFMP chemistry suggest its potential. The trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to increase the stability of adjacent chemical bonds.

Methods for synthesizing fluorinated pyridines often involve either the direct fluorination of a pyridine (B92270) ring or the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.govresearchoutreach.org For instance, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial intermediates for producing various crop-protection products and fungicides, highlighting the robustness of the TFMP core in complex chemical syntheses. researchoutreach.org It is plausible that this compound could serve as a starting material or an intermediate for creating novel fluorinated heterocycles with tailored properties for advanced materials.

Precursors for Specialty Polymers and Advanced Materials

The development of new polymers with advanced properties is a continuous effort in materials science. The introduction of fluorinated groups, such as the trifluoromethyl group, into a polymer backbone can significantly alter its characteristics, often imparting desirable properties like thermal stability, chemical resistance, and low surface energy.

Although specific research detailing the polymerization of this compound is not prominent, the potential for TFMP derivatives in polymer science is recognized. researchoutreach.org The pyridine ring itself can be a component of specialty polymers, and the addition of a trifluoromethyl group can enhance the polymer's performance. The ethyl group on this compound could potentially serve as a site for polymerization or for grafting onto other polymer chains.

The synthesis of specialty polymers often requires monomers with specific functional groups that can undergo polymerization reactions. The reactivity of the pyridine ring and the potential for functionalization of the ethyl group in this compound make it a candidate for inclusion in the synthesis of novel polymers with applications in harsh environments or for specialty coatings.

Applications in Electronic Materials

Fluorinated organic compounds are of growing interest in the field of electronic materials. The high electronegativity of fluorine can influence the electronic properties of molecules, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

While there is no specific research available on the application of this compound in electronic materials, related compounds have been investigated. For instance, some fluorinated pyridine derivatives are being explored as building blocks for organic electronic materials. bldpharm.com The trifluoromethyl group can help in tuning the energy levels (HOMO/LUMO) of organic semiconductors, which is a critical aspect of designing efficient electronic devices. The dielectric properties of fluorinated materials also make them potentially useful as insulators or in capacitors.

Research into Biomedical Materials

The use of fluorinated compounds in pharmaceuticals is well-established, and this extends to the field of biomedical materials. nih.gov The biocompatibility and biostability of materials can be improved by the introduction of fluorine. For example, fluorinated polymers are often used for medical implants and devices due to their inertness.

There is a lack of specific research on the use of this compound in biomedical materials. However, the general properties of TFMPs suggest potential avenues for exploration. The stability of the C-F bond can lead to materials that are resistant to degradation in biological environments. Furthermore, the pyridine moiety can be functionalized to attach biomolecules or to tune the material's interaction with biological systems.

Energy Materials Applications

The development of advanced materials for energy storage and conversion is a critical area of research. Fluorinated compounds are being investigated for various applications in this field, including in batteries and fuel cells. The high electrochemical stability of fluorinated materials can be advantageous in the high-voltage environments of modern batteries.

Specific research on the application of this compound in energy materials is not currently available. However, the electrochemical stability imparted by the trifluoromethyl group could make TFMP-based materials interesting candidates for electrolytes or electrode materials in lithium-ion batteries or other energy storage devices. The pyridine nitrogen could also play a role in ion conduction.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. journaleras.comnih.gov These materials can alter the properties of light that passes through them, which is a key function in technologies like frequency conversion and optical switching.

While direct experimental data on the NLO properties of this compound is scarce, computational studies on a closely related compound, 5-(trifluoromethyl)pyridine-2-thiol (B7722606), have shown promising results. journaleras.com These studies, using Density Functional Theory (DFT), have calculated the first-order hyperpolarizability (β), a key indicator of NLO activity. The results indicated that 5-(trifluoromethyl)pyridine-2-thiol is an excellent candidate for NLO materials, with a calculated first hyperpolarizability value significantly greater than that of the standard NLO material, urea (B33335). journaleras.com

The study highlights that the trifluoromethyl group plays a crucial role in the NLO properties of the pyridine derivative. journaleras.com This suggests that other trifluoromethylpyridines, including this compound, could also exhibit significant NLO properties. The combination of the electron-withdrawing trifluoromethyl group and the π-conjugated system of the pyridine ring can lead to a large molecular dipole moment and hyperpolarizability, which are essential for second-order NLO effects. journaleras.com

Below is a data table comparing the calculated NLO properties of 5-(trifluoromethyl)pyridine-2-thiol with urea.

CompoundCalculation MethodDipole Moment (μ) [Debye]Mean Polarizability (α) [x10⁻²⁴ esu]First Hyperpolarizability (β) [x10⁻³⁰ esu]
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)3.2356-0.31878
5-(trifluoromethyl)pyridine-2-thiolHSEH1PBE/6-311+G(d,p)3.2023-0.308932
Urea---0.0003728

Data for 5-(trifluoromethyl)pyridine-2-thiol and urea sourced from journaleras.com.

This data strongly supports the potential of the trifluoromethylpyridine scaffold in the development of new NLO materials. Further experimental and computational studies on this compound are warranted to fully explore its NLO capabilities.

Conclusion and Future Perspectives

Summary of Key Academic Contributions

Academic research specifically focused on 5-Ethyl-2-(trifluoromethyl)pyridine is limited. However, the broader body of work on 5-substituted-2-(trifluoromethyl)pyridines provides a foundational understanding. The primary academic contributions lie in the development of synthetic methodologies applicable to this class of compounds.

Two main synthetic routes are prevalent for trifluoromethylpyridines. nih.gov The first involves a chlorine/fluorine exchange reaction using a trichloromethylpyridine precursor. nih.gov For example, a common starting material for related compounds is 2-chloro-5-methylpyridine, which undergoes chlorination and subsequent fluorination. nih.gov The second major approach is through cyclocondensation reactions utilizing a trifluoromethyl-containing building block. nih.gov

A notable patent describes an improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines, the class to which this compound belongs. This process involves the condensation of an enamine with a 4-alkoxy-1,1,1-trifluorobut-3-en-2-one intermediate, followed by cyclization in the presence of ammonia (B1221849) or an ammonia-generating agent. google.com This method is highlighted for its efficiency and high yield, as both reaction steps can be performed in the same nonpolar solvent without the need to isolate the intermediate. google.com

While specific studies on the biological activity of this compound are not prominent in the literature, research on analogous structures suggests potential applications. For instance, various (trifluoromethyl)pyridine derivatives have been patented for their utility as herbicides, miticides, anthelmintics, fungicides, and bactericides. google.com The substitution at the 5-position of the pyridine (B92270) ring is a common feature in many active agrochemicals. nih.gov

Identification of Remaining Research Gaps

The most significant research gap is the lack of dedicated studies on this compound itself. While general synthetic methods are applicable, there is a dearth of published research detailing its specific synthesis, characterization, and reactivity.

Further underexplored areas include:

Detailed Physicochemical Profiling: Comprehensive data on the physical and chemical properties of this compound are not readily available in academic literature.

Biological Activity Screening: There is a clear absence of systematic screening of this compound for potential applications in medicine and agriculture. The known bioactivity of related TFMP derivatives strongly suggests that this compound could exhibit useful properties. nih.gov

Late-Stage Functionalization: Research into the late-stage functionalization of the this compound scaffold could unlock access to a diverse range of novel derivatives with potentially enhanced biological activities. acs.org

Comparative Studies: No research has been found that directly compares the properties and potential applications of this compound with other 5-substituted-2-(trifluoromethyl)pyridines or its non-fluorinated analogue, 5-ethyl-2-methylpyridine (B142974).

Prospects for Novel Applications and Derivatives

The prospects for novel applications and derivatives of this compound are promising, largely extrapolated from the known utility of the broader TFMP class.

Table 1: Potential Research and Application Frontiers for this compound

Area of Interest Potential Application/Derivative Rationale
Medicinal Chemistry Kinase Inhibitors The trifluoromethylpyridine scaffold is a known pharmacophore in kinase inhibitors.
Anti-infective Agents The bactericidal and fungicidal properties of related compounds suggest potential as a lead structure for new anti-infective drugs. google.com
Central Nervous System (CNS) Agents The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, a desirable trait for CNS-active compounds.
Agrochemicals Herbicides, Insecticides, Fungicides The TFMP moiety is a core component of numerous commercial pesticides. nih.gov Systematic screening could reveal specific activities for this compound.

| Materials Science | Functional Polymers and Dyes | Pyridine-based structures can be utilized in the development of advanced materials with specific optical or electronic properties. |

Future research should focus on the synthesis of a variety of derivatives by modifying the ethyl group at the 5-position or by introducing other functional groups onto the pyridine ring. Such derivatives could then be subjected to high-throughput screening to identify novel biological activities. The development of more efficient and selective synthetic routes to this compound and its derivatives will be crucial for enabling these future investigations.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Ethyl-2-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

  • Methodology : A common approach involves hydrolysis of ester intermediates under basic conditions. For example, ethyl ester derivatives can be hydrolyzed using NaOH in ethanol/water mixtures at room temperature, followed by acidification to isolate the carboxylic acid product . Catalytic hydrogenation (e.g., using Pd/C) is critical for reducing intermediates like cyanomethylated pyridines to ethyl-substituted derivatives . Optimization includes adjusting solvent ratios, reaction time (e.g., 1 hour for hydrolysis ), and catalyst loading to maximize yield and purity.
  • Data Analysis : Monitor reaction progress via LCMS (e.g., m/z 338 [M+H]+ for intermediates ) and confirm purity through NMR or HPLC.

Q. How is the stability of this compound assessed under varying experimental conditions?

  • Methodology : Stability studies involve exposing the compound to stressors like heat, light, and humidity. For example, thermal stability can be tested by heating samples to 40–60°C and analyzing degradation via TLC or GC-MS. Environmental precautions from safety data (e.g., avoiding dust formation ) inform handling protocols.
  • Data Contradictions : Conflicting data on melting points (e.g., 287.5–293.5°C for related trifluoromethylpyridines ) may arise from impurities or polymorphic forms. Use DSC to resolve discrepancies.

Advanced Research Questions

Q. What strategies are employed to functionalize this compound for targeted applications?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates (e.g., 2-Iodo-5-trifluoromethylpyridine ) enable aryl/heteroaryl substitutions. For heterocyclic derivatives, thiazolo-pyridine fusion (via POCl3-mediated cyclization ) introduces bioactivity.
  • Data Analysis : Track regioselectivity using computational tools (e.g., DFT) to predict reactive sites. Compare experimental m/z values with theoretical masses to confirm product identity .

Q. How are computational models used to predict the reactivity of this compound in complex reactions?

  • Methodology : Density Functional Theory (DFT) calculations assess electronic effects of the trifluoromethyl group on reaction pathways. For example, PubChem-derived InChI keys (e.g., ZGXMAPFCVZMHRH-UHFFFAOYSA-N ) provide structural inputs for modeling software like Gaussian.
  • Data Contradictions : Discrepancies between predicted and experimental reaction outcomes (e.g., unexpected byproducts in heterocyclic synthesis ) require reevaluation of solvent effects or steric parameters in simulations.

Q. What analytical techniques are prioritized for characterizing this compound derivatives?

  • Methodology :

  • LCMS : Detects intermediates and confirms molecular weights (e.g., m/z 338 [M+H]+ ).
  • NMR : Assigns regiochemistry using coupling patterns (e.g., distinguishing ethyl vs. methyl substituents).
  • X-ray Crystallography : Resolves structural ambiguities in fused heterocycles (e.g., thiazolo-pyridines ).

Experimental Design & Troubleshooting

Q. How can researchers mitigate challenges in synthesizing this compound derivatives with high enantiopurity?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed enantioselective hydrogenation ) are employed. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Data Contradictions : Low ee values may stem from racemization during workup. Optimize quenching conditions (e.g., rapid acidification ) to preserve stereochemistry.

Q. What protocols ensure safe handling of this compound in biological assays?

  • Methodology : Follow safety guidelines to prevent inhalation/contact (e.g., use fume hoods, PPE ). For cytotoxicity studies, prepare stock solutions in DMSO and dilute in PBS to avoid solvent interference.
  • Data Analysis : Compare IC50 values across multiple cell lines to distinguish compound-specific effects from solvent toxicity.

Advanced Applications

Q. How is this compound utilized in agrochemical research?

  • Methodology : Derivatives like fluopyram (a fungicide) are synthesized by reacting pyridinylamines with acyl chlorides . Evaluate bioactivity via in vitro enzyme inhibition assays (e.g., succinate dehydrogenase inhibition).
  • Data Analysis : Correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with pesticidal potency using QSAR models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.